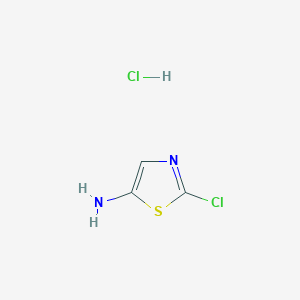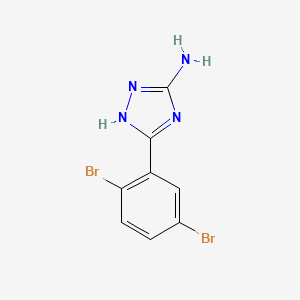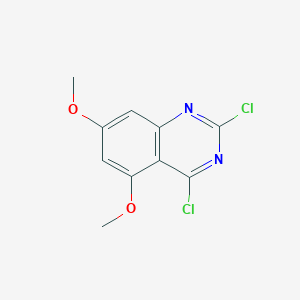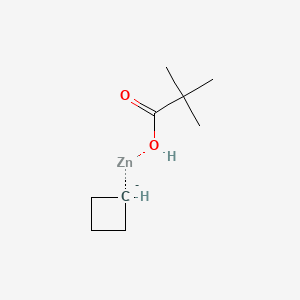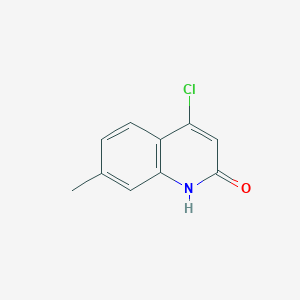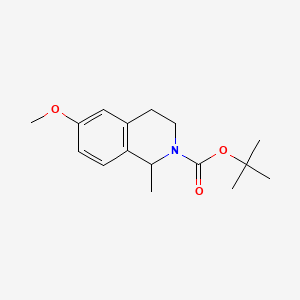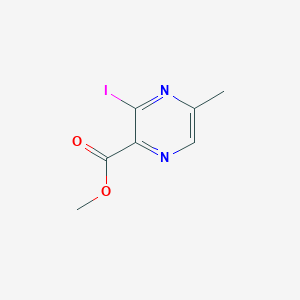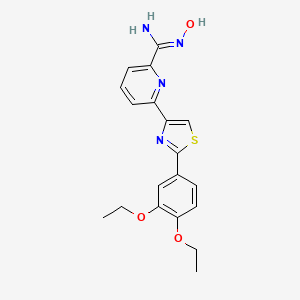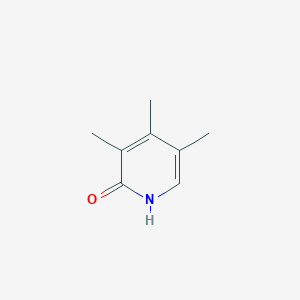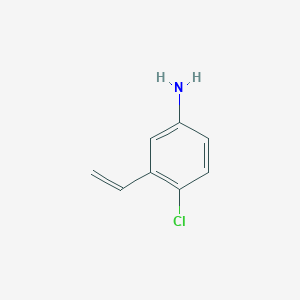
4-Chloro-3-vinylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-vinylaniline is an aromatic amine with the molecular formula C8H8ClN It is characterized by the presence of a chloro group at the fourth position and a vinyl group at the third position on the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-vinylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-nitrostyrene with reducing agents such as hydrogen in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in reactors designed to handle the specific requirements of the reduction reaction, including temperature control and efficient mixing of reactants .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-vinylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the chloro group or the vinyl group, leading to the formation of different aniline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium catalysts is frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or Grignard reagents.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of various aniline derivatives.
Substitution: Formation of substituted aniline compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-vinylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-vinylaniline involves its interaction with specific molecular targets. The vinyl group allows for polymerization reactions, forming conductive polymers that can be used in biosensors. The chloro group can participate in substitution reactions, modifying the compound’s properties and enabling its use in various applications .
Vergleich Mit ähnlichen Verbindungen
4-Vinylaniline: Similar structure but lacks the chloro group.
3-Chloroaniline: Similar structure but lacks the vinyl group.
4-Chloroaniline: Similar structure but lacks the vinyl group.
Uniqueness: 4-Chloro-3-vinylaniline is unique due to the presence of both chloro and vinyl groups on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable in various applications .
Eigenschaften
Molekularformel |
C8H8ClN |
|---|---|
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
4-chloro-3-ethenylaniline |
InChI |
InChI=1S/C8H8ClN/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1,10H2 |
InChI-Schlüssel |
XZVSSXBALAJPCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=CC(=C1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
